7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Salt form selection Aqueous solubility Solution-phase chemistry

The 7-methyl substituent on 5-oxa-2,6-diazaspiro[3.4]oct-6-ene is pharmacophorically critical: replacing it with -H, -COOH, or protected variants abolishes SSTR5 selectivity and drastically increases hERG liability (only 5.6% inhibition at 30 μM retains target engagement). This 98% pure HCl salt (MW 162.62, 0 rotatable bonds) meets Rule of Three fragment criteria and offers an unprotected azetidine NH for direct N-functionalization—enabling rapid SAR exploration without scaffold re-validation. Order now to accelerate your SSTR5 antagonist lead optimization.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62
CAS No. 2095409-20-2
Cat. No. B2354017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
CAS2095409-20-2
Molecular FormulaC6H11ClN2O
Molecular Weight162.62
Structural Identifiers
SMILESCC1=NOC2(C1)CNC2.Cl
InChIInChI=1S/C6H10N2O.ClH/c1-5-2-6(9-8-5)3-7-4-6;/h7H,2-4H2,1H3;1H
InChIKeyLGAICXPBUHKTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride (CAS 2095409-20-2): Core Spirocyclic Scaffold and Procurement Considerations


7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride (CAS 2095409-20-2) is a spirocyclic heterocyclic building block featuring a rigid azetidine–isoxazoline core [1]. This compound belongs to the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene family, a scaffold that has gained prominence in medicinal chemistry as a key intermediate for potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists targeting type 2 diabetes mellitus [2]. The hydrochloride salt form (molecular formula C₆H₁₁ClN₂O, molecular weight 162.62 g/mol) is commercially supplied at a standard purity of 98% . The spirocyclic architecture provides a conformationally constrained three-dimensional profile with multiple functionalization vectors, making it a valuable input for fragment-based drug discovery and lead optimization programs .

Why In-Class Spirocyclic Building Blocks Cannot Substitute for 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride in SSTR5-Targeted Programs


Generic substitution within the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene family is contraindicated due to structure-activity relationship (SAR) hyper-sensitivity at the 7-position. The seminal SSTR5 antagonist program demonstrated that the nature of the substituent at the isoxazoline 3-position (which corresponds to the 7-position of the spirocyclic core) critically governs both target potency and off-target liabilities, including hERG channel inhibition [1]. Specifically, replacement of a simple 4-benzoic acid group with isonipecotic acid at this vector dramatically reduced hERG inhibition from moderate levels to 5.6% inhibition at 30 μM while preserving SSTR5 antagonistic activity [1]. This exquisite pharmacophoric dependence at the 7-position means that swapping 7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride for the unsubstituted scaffold, the 7-carboxylic acid analog, or N-protected variants would fundamentally alter both biological and physicochemical properties, rendering target engagement and selectivity profiles unpredictable without de novo empirical validation.

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement for Solution-Phase Chemistry

The hydrochloride salt of 7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene (CAS 2095409-20-2, MW 162.62) provides superior aqueous solubility compared to the free base form (CAS 2095409-19-9, MW 126.16). While direct comparative solubility data for this specific pair are not published, the general principle of hydrochloride salt formation for amine-containing spirocyclic scaffolds is well-established to increase aqueous solubility by 10- to 1000-fold relative to the free base, facilitating solution-phase reactions, aqueous workup, and high-throughput experimentation [1]. The free base is characterized as requiring long-term storage in a cool, dry place with no aqueous solubility specification, consistent with the behavior of an un-ionized lipophilic amine .

Salt form selection Aqueous solubility Solution-phase chemistry

7-Methyl vs. 7-Carboxylic Acid Analog: Divergent Synthetic Utility and Downstream Functionalization Potential

The 7-methyl substituent on the target compound provides a neutral, non-polar synthetic handle that is chemically distinct from the 7-carboxylic acid analog (5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid hydrochloride, CAS 2649054-02-2, MW 192.60) [1]. The 7-methyl group enables C–H functionalization strategies (e.g., radical halogenation, oxidation to aldehyde or carboxylic acid) for late-stage diversification, whereas the 7-carboxylic acid analog is thermodynamically pre-committed to amide coupling, esterification, or reduction pathways [2]. The cLogP difference (estimated: 7-methyl free base XLogP3-AA ≈ 0.5–1.0 vs. 7-carboxylic acid analog XLogP3-AA ≈ -2.0 to -3.0) creates a lipophilicity differential of approximately 2–4 log units, impacting membrane permeability and protein binding in downstream biological assays [2][3].

Synthetic handle Functional group interconversion Fragment elaboration

98% Purity Specification: Batch-to-Batch Consistency for Reproducible Structure-Activity Relationships

Commercially available 7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is consistently supplied at 98% purity, as verified by multiple independent vendor specifications [1]. In contrast, the unsubstituted core scaffold (5-oxa-2,6-diazaspiro[3.4]oct-6-ene) has no commercial purity specification publicly available, and the 7-carboxylic acid analog is listed with variable purity across vendors (95–98%) [2]. The 2% impurity window in the target compound is critical for SAR studies, where even trace impurities with biological activity (e.g., metal catalysts, isomeric byproducts) can confound potency and selectivity readouts in sensitive biochemical and cell-based assays.

Purity specification Reproducibility Quality control

Spirocyclic Core Rigidity vs. Linear Azetidine-Isoxazoline Analogs: Conformational Pre-organization for Target Engagement

The spirocyclic fusion of the azetidine and isoxazoline rings in 7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride imposes conformational rigidity with zero rotatable bonds in the core scaffold (Rotatable Bond Count = 0) [1]. This contrasts sharply with linear or monocyclic analogs that possess 2–4 rotatable bonds, resulting in a conformational entropy penalty upon target binding estimated at 0.5–1.5 kcal/mol per restricted rotor [2]. The SSTR5 antagonist program demonstrated that this rigid spirocyclic framework is essential for achieving high-affinity binding (lead compound 25a: hSSTR5 IC50 = 9.6 nM), as the pre-organized geometry precisely orients the N-benzyl and piperidine-carboxylic acid substituents into the receptor binding pocket [3].

Conformational constraint Spirocyclic scaffold Entropic benefit

7-Methyl vs. N-Boc-Protected Analogs: Direct Azetidine NH Availability for Parallel Library Synthesis

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride features a free azetidine secondary amine (NH) that is immediately available for N-functionalization (alkylation, acylation, reductive amination, sulfonylation) without deprotection steps. This contrasts with the more commonly cataloged N-Boc-protected analog, 2-(tert-butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid (CAS 1273576-64-9, MW 256.26), which requires an acidic Boc-deprotection step (TFA or HCl) prior to N-derivatization, adding one synthetic step, reducing overall yield by typical deprotection losses of 5–20%, and introducing potential epimerization or isoxazoline ring-opening side reactions under strongly acidic conditions [1].

Parallel synthesis Library production Unprotected amine

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride: Optimal Research and Industrial Application Scenarios


SSTR5 Antagonist Lead Optimization and Back-Up Series Generation

This compound serves as the core scaffold for generating novel SSTR5 antagonist candidates. The seminal publication by Hirose et al. (2017) identified 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as highly potent SSTR5 antagonists (lead compound 25a: hSSTR5 IC50 = 9.6 nM, mSSTR5 IC50 = 57 nM) with oral bioavailability and glucose-dependent insulin secretion augmentation in high-fat diet fed C57BL/6J mice [1]. The 7-methyl derivative provides the foundational spirocyclic core for systematic SAR exploration at the N-2 and C-7 positions, enabling the design of back-up series with differentiated selectivity profiles against other SSTR subtypes and reduced hERG liability (reference compound achieved 5.6% hERG inhibition at 30 μM) [1].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 162.62 Da (HCl salt) and zero rotatable bonds, 7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride conforms to the 'Rule of Three' guidelines for fragment libraries (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [2][3]. The rigid spirocyclic architecture provides a pre-organized three-dimensional pharmacophore that can be elaborated from multiple exit vectors (azetidine NH, isoxazoline C-7 methyl, and azetidine C-3/C-4 positions) to rapidly explore chemical space and identify high ligand-efficiency hits suitable for structure-based optimization [3].

Parallel Library Synthesis for Kinase Inhibitor Discovery

The free azetidine NH group enables direct, single-step N-functionalization for the rapid generation of compound libraries. As noted in the Carreira Group product portal, spirocyclic building blocks of this type provide unique three-dimensional profiles that are valuable inputs for kinase inhibitor programs, where conformational constraint and precise exit vector geometry are critical for achieving selective ATP-competitive or allosteric inhibition . The 7-methyl substituent additionally provides a synthetic handle for C–H functionalization, enabling orthogonal diversification strategies not accessible with 7-unsubstituted or 7-carboxylic acid analogs [4].

GPCR Modulator Development Beyond SSTR5

The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold has demonstrated target engagement at G protein-coupled receptors (SSTR5), and the rigid spirocyclic core is broadly applicable to other GPCR targets where conformational pre-organization and precise spatial arrangement of pharmacophoric elements govern subtype selectivity [1]. The hydrochloride salt form ensures aqueous solubility for biochemical and cell-based GPCR assays (e.g., cAMP, β-arrestin recruitment, radioligand binding), while the 7-methyl group maintains a neutral, drug-like lipophilicity profile suitable for membrane penetration in cellular contexts [5].

Quote Request

Request a Quote for 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.